

Enniatin A1: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Enniatin A1

Cat. No.: B600386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin A1 is a cyclic hexadepsipeptide belonging to the enniatin family of mycotoxins produced by various species of *Fusarium* fungi.^[1] These compounds are notable for their diverse biological activities, including ionophoric, antimicrobial, and potential anticancer properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Enniatin A1**, detailed experimental methodologies for its analysis, and a summary of its known biological interactions, with a focus on its impact on cellular signaling pathways.

Physicochemical Characteristics

The fundamental physicochemical properties of **Enniatin A1** are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.

Table 1: General Physicochemical Properties of Enniatin A1

Property	Value	Source
Molecular Formula	C ₃₅ H ₆₁ N ₃ O ₉	[1]
Molecular Weight	667.9 g/mol	[1]
CAS Number	4530-21-6	[2]
Appearance	White powder	[2]

Table 2: Solubility Profile of Enniatin A1

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	[2][3]
Methanol	Soluble	[2][3]
Ethanol	Soluble	[2][3]
Dimethylformamide (DMF)	Soluble	[3]
Water	Insoluble	[2]

Table 3: Computed Physicochemical Parameters of Enniatin A1

Parameter	Value	Source
XLogP3	7.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	9	[1]
Rotatable Bond Count	6	[1]
Exact Mass	667.44078053 Da	[1]
Topological Polar Surface Area	139 Å ²	[1]

Note: An experimentally determined melting point for **Enniatin A1** is not readily available in the reviewed literature. Similarly, detailed experimental ¹H-NMR, ¹³C-NMR, and IR spectral data with peak assignments are not extensively published.

Experimental Protocols

Determination of Solubility (Qualitative)

Objective: To determine the solubility of **Enniatin A1** in various solvents.

Materials:

- **Enniatin A1** (solid powder)
- Solvents of interest (e.g., DMSO, ethanol, methanol, water)
- Vortex mixer
- Microcentrifuge tubes
- Pipettes

Procedure:

- Weigh a small, known amount of **Enniatin A1** (e.g., 1 mg) and place it into a microcentrifuge tube.
- Add a small volume of the solvent to be tested (e.g., 100 µL) to the tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.
- If the compound is not fully dissolved, incrementally add more solvent and repeat the vortexing step until the solid is completely dissolved or a definitive insolubility is determined.
- The solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., soluble at 10 mg/mL).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify **Enniatin A1** in a sample matrix.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

- Sample Preparation: The sample containing **Enniatin A1** is extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
- Chromatographic Separation: The prepared sample is injected into the HPLC system. A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both of which may be modified with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. **Enniatin A1** is typically detected in positive ion mode as an adduct, such as $[M+H]^+$ or $[M+NH_4]^+$. The precursor ion is then fragmented in the collision cell, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

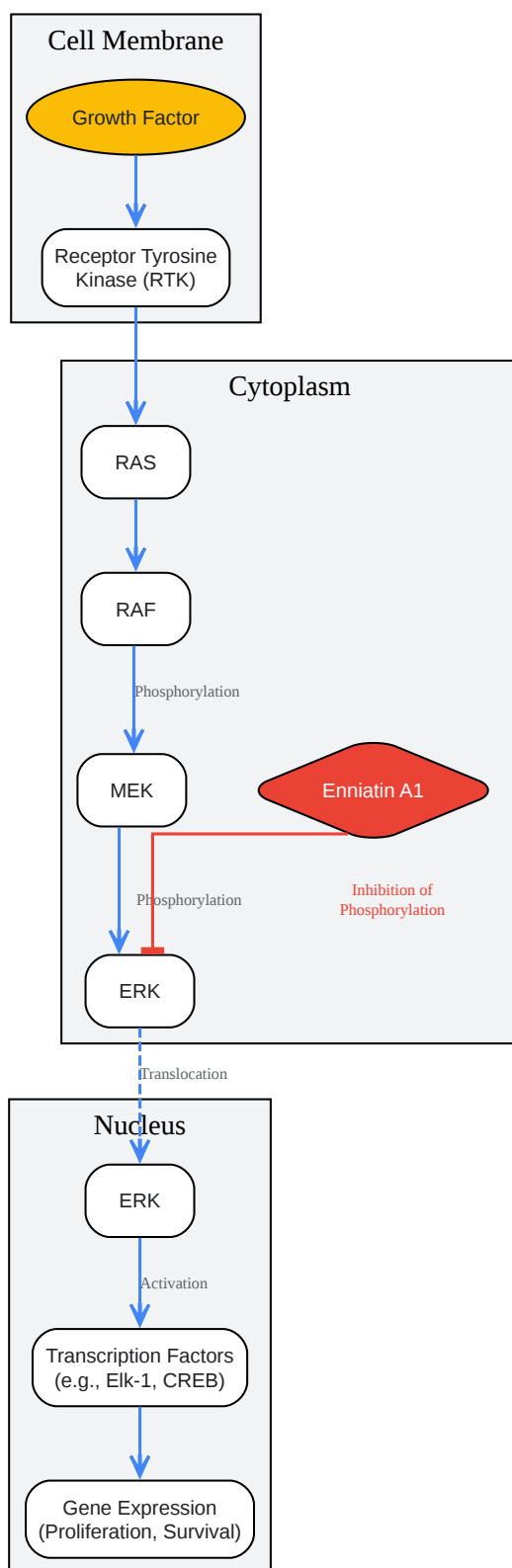
Biological Activity and Signaling Pathways

Enniatin A1 is a well-documented ionophore, capable of forming complexes with metal cations and transporting them across biological membranes. This disruption of ion homeostasis is a primary mechanism of its cytotoxic effects.

One of the key signaling pathways affected by **Enniatin A1** is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.

Inhibition of the MAPK/ERK Signaling Pathway

Enniatin A1 has been shown to inhibit the phosphorylation of ERK (p44/p42), a critical step in the activation of this pathway.^[4] The MAPK/ERK pathway is centrally involved in regulating cell proliferation, differentiation, and survival.^[5] By inhibiting ERK activation, **Enniatin A1** can disrupt these fundamental cellular processes, leading to the induction of apoptosis (programmed cell death).^[4]

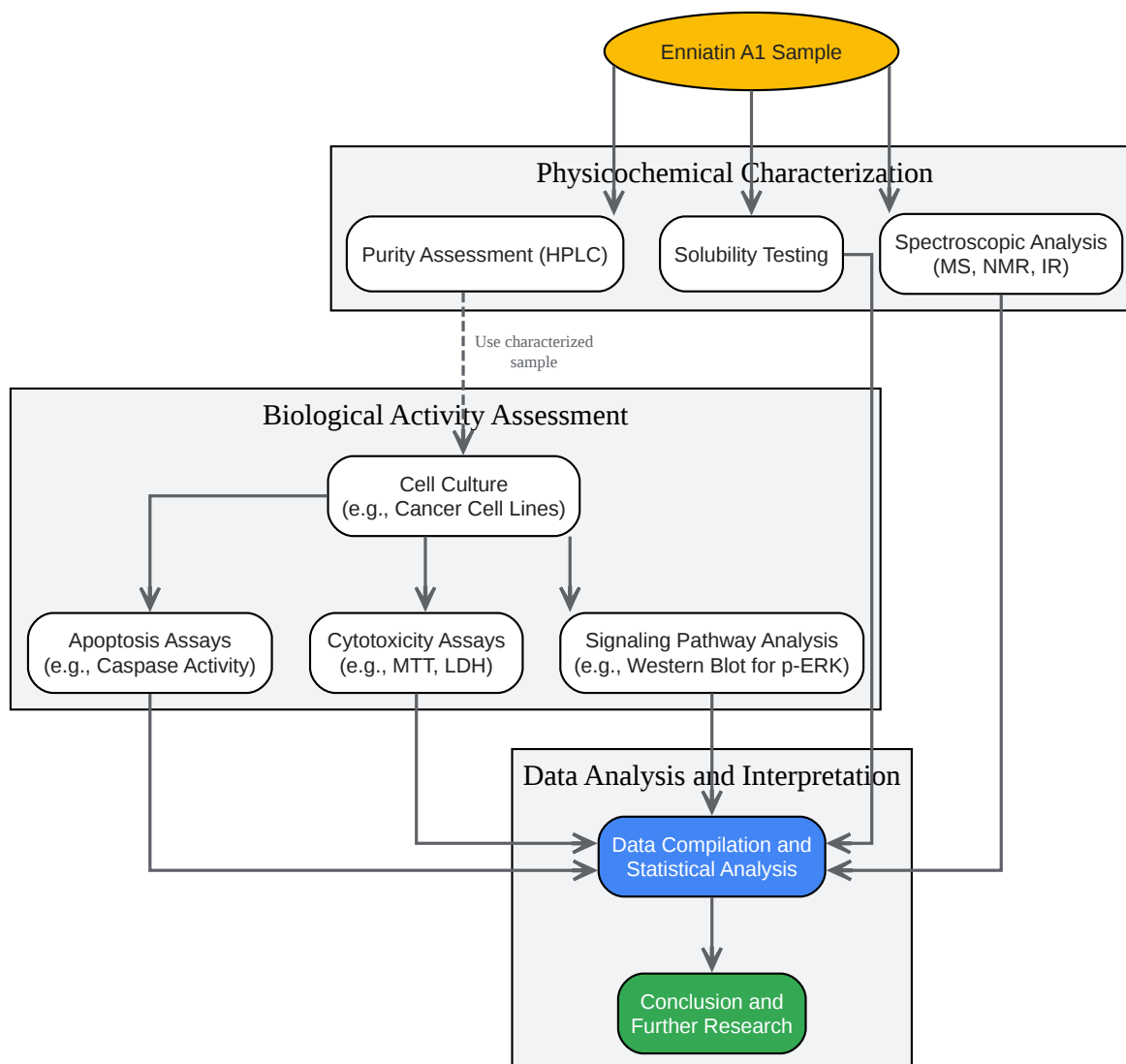


[Click to download full resolution via product page](#)

Caption: Inhibition of the MAPK/ERK signaling pathway by **Enniatin A1**.

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the physicochemical and biological properties of **Enniatin A1**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Enniatin A1** characterization.

Conclusion

Enniatin A1 presents a compelling profile for researchers in natural products chemistry and drug development. Its well-defined chemical structure and ionophoric properties are directly linked to its significant biological effects, including the modulation of critical cellular signaling pathways like the MAPK/ERK cascade. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this fascinating mycotoxin. Future research should focus on obtaining more detailed spectroscopic data and exploring its in vivo efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enniatin A1 | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enniatin A1 - LKT Labs [lktlabs.com]
- 3. agscientific.com [agscientific.com]
- 4. Enniatins A1, B and B1 from an endophytic strain of *Fusarium tricinctum* induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enniatin A1: A Comprehensive Physicochemical and Biological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600386#enniatin-a1-physicochemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com